ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrobenzo[b]thiophene moiety, a thieno[2,3-c]pyridine ring, and multiple functional groups such as carbamoyl and carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include palladium catalysts for cross-coupling reactions and various protecting groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the thieno[2,3-c]pyridine ring.
Substitution: Functional groups on the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the thieno[2,3-c]pyridine ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The nitrobenzo[b]thiophene moiety may interact with enzymes or receptors, while the thieno[2,3-c]pyridine ring can participate in various biochemical pathways. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate: Unique due to its combination of functional groups and ring structures.
Other thieno[2,3-c]pyridine derivatives: Similar in structure but may lack the nitrobenzo[b]thiophene moiety.
Benzo[b]thiophene derivatives: Similar in containing the benzo[b]thiophene moiety but may differ in other functional groups.
Uniqueness
The uniqueness of ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S2/c1-2-30-20(27)23-6-5-12-15(9-23)32-19(16(12)17(21)25)22-18(26)14-8-10-7-11(24(28)29)3-4-13(10)31-14/h3-4,7-8H,2,5-6,9H2,1H3,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJXOZWHORFMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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